molecular formula C8H11NOS B6251596 2-Amino-4-ethoxybenzenethiol CAS No. 785727-27-7

2-Amino-4-ethoxybenzenethiol

Cat. No. B6251596
CAS RN: 785727-27-7
M. Wt: 169.25 g/mol
InChI Key: MSJMOINNZFMBSN-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybenzene-1-thiol (AEBT) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C7H9NO2S and a molecular weight of 169.22 g/mol. AEBT is commonly used in biochemical, physiological, and pharmacological studies due to its ability to interact with various biological molecules and its relatively low toxicity.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxybenzenethiol is not fully understood, but it is believed to interact with various biological molecules. It is thought to interact with proteins and DNA, as well as to modulate the activity of enzymes. It is also believed to interact with various hormones and neurotransmitters, which may explain its protective effects against oxidative stress and its potential to modulate the effects of drugs.
Biochemical and Physiological Effects
This compound has been found to have protective effects against oxidative stress and to modulate the activity of enzymes. It has also been found to interact with proteins and DNA, and to modulate the activity of hormones and neurotransmitters. In addition, this compound has been found to have an anti-inflammatory effect, as well as to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-4-ethoxybenzenethiol in laboratory experiments is its relatively low toxicity. In addition, it is easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. In addition, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for 2-Amino-4-ethoxybenzenethiol research. For example, further research could be conducted to better understand its mechanism of action and to investigate its potential therapeutic applications. In addition, further research could be conducted to investigate its potential role in cancer therapy and its ability to modulate the activity of enzymes. Finally, further research could be conducted to investigate its potential role in environmental protection and its ability to modulate the effects of environmental pollutants.

Synthesis Methods

2-Amino-4-ethoxybenzenethiol can be synthesized from 4-ethoxybenzene-1-thiol and 2-aminothiophenol. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. In the aqueous phase, 4-ethoxybenzene-1-thiol is dissolved in aqueous sodium hydroxide, and 2-aminothiophenol is added. The organic phase contains dichloromethane and the reaction mixture is stirred at room temperature for 24 hours. The reaction is completed when the reaction mixture turns yellow and the reaction is stopped by adding hydrochloric acid. After the reaction is complete, the product is filtered and washed with water and then dried.

Scientific Research Applications

2-Amino-4-ethoxybenzenethiol has a wide range of applications in scientific research. It is commonly used in biochemical, physiological, and pharmacological studies due to its ability to interact with various biological molecules and its relatively low toxicity. This compound has been used to study the effects of oxidative stress, as well as its protective effects on cells. It has also been used to study the mechanism of action of various drugs and to investigate the effects of drugs on various biological systems. In addition, this compound has been used to study the effects of various environmental pollutants on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-ethoxybenzene-1-thiol involves the reaction of 2-nitro-4-ethoxybenzene with thiol followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-nitro-4-ethoxybenzene", "thiol" ], "Reaction": [ "Step 1: 2-nitro-4-ethoxybenzene is reacted with thiol in the presence of a base such as sodium hydroxide to form 2-amino-4-ethoxybenzene-1-thiol.", "Step 2: The nitro group in the product is reduced to an amino group using a reducing agent such as iron and hydrochloric acid." ] }

CAS RN

785727-27-7

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-amino-4-ethoxybenzenethiol

InChI

InChI=1S/C8H11NOS/c1-2-10-6-3-4-8(11)7(9)5-6/h3-5,11H,2,9H2,1H3

InChI Key

MSJMOINNZFMBSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S)N

Purity

95

Origin of Product

United States

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